Limiglidole is synthesized from various precursors, primarily through multi-step chemical reactions involving imidazo[1,2-a]benzimidazole derivatives. It falls under the broader category of nitrogen-containing heterocycles, which are known for their diverse biological activities. The compound is associated with potential therapeutic effects, particularly in the regulation of blood coagulation and glucose metabolism.
The synthesis of Limiglidole involves a multi-step process that typically includes the reaction of 2,3-dihydro-9H-imidazo[1,2-a]benzimidazole with N,N-diethylethanamine. The detailed steps in the synthesis can be outlined as follows:
This synthetic pathway highlights the complexity involved in producing Limiglidole and underscores its significance in medicinal chemistry.
The molecular structure of Limiglidole can be represented as follows:
The structural analysis indicates that Limiglidole possesses functional groups that may interact with biological targets, enhancing its pharmacological properties.
Limiglidole participates in various chemical reactions that are significant for its biological activity:
These reactions underscore Limiglidole's role as a potential therapeutic agent in cardiovascular and metabolic disorders.
The mechanism of action for Limiglidole involves several biochemical pathways:
These mechanisms highlight the compound's dual role in managing both thrombotic and metabolic disorders.
Limiglidole exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate formulations for pharmaceutical applications.
Limiglidole has several significant applications within scientific research and potential therapeutic contexts:
Limiglidole (C₁₅H₂₂N₄), a benzimidazole derivative, represents an intriguing case study in medicinal chemistry due to its dual pharmacological profile encompassing antithrombotic and potential metabolic activities. First synthesized in the late 20th century, this compound has re-emerged in contemporary research as a candidate for addressing complex comorbidities. Its molecular architecture features an imidazo[1,2-a]benzimidazole core coupled with a dimethylaminoethyl side chain, creating unique interaction capabilities with biological targets [4]. With a molecular weight of 258.362 g/mol and achiral properties, limiglidole presents favorable drug development characteristics including synthetic accessibility and structural manipulability [1] [4]. This section examines its historical context, current research significance, and unresolved scientific questions surrounding its mechanism and applications.
The development trajectory of limiglidole illustrates shifting paradigms in drug discovery approaches:
Origins and Early Characterization: First documented in chemical literature with CAS registry 64644-54-8, limiglidole emerged during the 1970-1980s era of benzimidazole exploration. Initial synthetic pathways focused on nucleophilic substitutions and ring-closure reactions building upon imidazo[1,2-a]benzimidazole scaffolds. Early pharmacological screening revealed unexpected platelet-modulating properties distinct from contemporaneous anti-thrombotics [4].
Rediscovery Through Phenotypic Screening: Contemporary interest resurged when limiglidole demonstrated significant antithrombotic efficacy in murine models. At 36 mg/kg administered orally, it inhibited ADP-induced platelet aggregation and demonstrated 2-fold greater antithrombotic activity than acetylsalicylic acid in collagen-epinephrine thrombosis models. This potency advantage repositioned limiglidole from chemical curiosity to therapeutic candidate [4].
Structural-Activity Insights: The molecule's bioactivity stems from its hybrid structure: the planar benzimidazole moiety facilitates interactions with purinergic receptors, while the flexible dimethylaminoethyl side chain enhances membrane permeability and potentially engages additional targets. This configuration differs markedly from classic antiplatelet scaffolds, suggesting novel mechanistic pathways [4].
Table 1: Fundamental Chemical Properties of Limiglidole
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₂N₄ |
Molecular Weight | 258.362 g/mol |
SMILES | CCN(CC)CCN1C2=CC=CC=C2N3CCN=C13 |
CAS Registry Number | 64644-54-8 |
UNII Identifier | X0U1YVN4X9 |
Classification | Benzimidazole derivative |
Limiglidole exhibits a multifaceted pharmacological profile with several therapeutically relevant actions:
Antiplatelet Mechanism: As a potent inhibitor of ADP-induced platelet aggregation, limiglidole prolongs clotting time without inducing hemorrhage—a critical therapeutic advantage over classical anticoagulants. Its specific molecular target within platelet signaling pathways remains unconfirmed but may involve P2Y₁₂ receptor modulation or downstream effector inhibition [4].
Metabolic Implications: Emerging evidence suggests potential benefits in diabetes comorbidity management. The compound's antithrombogenic properties may address thrombotic complications in diabetic patients, while undisclosed mechanisms might directly influence metabolic pathways. This positions limiglidole as a candidate for treating diabetes-associated hypercoagulability [4].
Structural Versatility: The molecule serves as a privileged scaffold for derivative development. Position N-9 and the tertiary amine terminus offer modification sites for creating analogs with enhanced selectivity or multi-target profiles. Recent computational studies suggest potential off-target interactions with serotonin receptors and inflammatory pathways, though experimental validation remains pending [4].
Despite promising characteristics, significant knowledge deficits impede limiglidole's translational progress:
Mechanistic Ambiguity: The precise molecular target(s) responsible for its antiplatelet effects remain unidentified. While structural analogs suggest benzimidazole-dependent activity, the exact binding interactions and downstream signaling consequences require elucidation through biophysical and pharmacological studies [4] [6].
Disease-Specific Efficacy: Current evidence derives primarily from generalized thrombosis models. Research must evaluate efficacy in disease contexts where thrombotic complications prevail (e.g., diabetes, malignancy, or autoimmune conditions) to establish clinically relevant benefits [3] [9].
Metabolic Interactions: Given structural similarities to known CYP-modulating compounds, limiglidole's potential to induce or inhibit drug-metabolizing enzymes (particularly CYP3A4, CYP2C19, and CYP1A2) warrants investigation. This knowledge gap presents significant implications for polypharmacy scenarios, especially in multimorbid populations [5] [9].
Geographical Disparity: Research activity remains concentrated in high-income countries despite higher comorbidity burdens in resource-limited settings. Redressing this imbalance requires international collaboration frameworks and funding mechanisms prioritizing translational research in global health contexts [9].
Table 2: Critical Research Gaps and Methodological Approaches
Knowledge Gap Category | Specific Deficits | Recommended Research Approaches |
---|---|---|
Mechanistic Understanding | Primary molecular targets | Biophysical screening, PROTAC development |
Disease Translation | Efficacy in comorbid conditions | Diabetic thrombotic models, cancer VTE models |
Metabolic Interactions | CYP modulation potential | Hepatocyte induction assays, phenotyping |
Global Health Relevance | LMIC research participation | Collaborative consortium development |
The convergence of these gaps creates a compelling research imperative. Addressing these deficiencies could position limiglidole as either a direct therapeutic candidate or a structural blueprint for next-generation multi-target agents addressing the intersecting pathways of thrombosis, metabolic dysregulation, and inflammation—a trifecta of multimorbidity drivers [3] [9].
Compounds Mentioned
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7